MK-1064 is a potent and selective antagonist of the orexin 2 receptor (OX2R) [ [, ] ]. The orexin system, comprising two neuropeptides (orexin-A and orexin-B) and two receptors (OX1R and OX2R), plays a critical role in regulating the sleep-wake cycle, appetite, and other physiological processes [ [] ]. Due to its selectivity for OX2R, MK-1064 is classified as a selective orexin 2 receptor antagonist (2-SORA) [ [, ] ].
MK-1064 has been extensively studied for its potential in treating insomnia and other sleep-related disorders [ [, ] ]. Moreover, researchers are exploring its applications in understanding the role of OX2R in various physiological and pathological conditions, including Alzheimer's disease, alcohol use disorder, and metabolic disorders [ [, , ] ].
The molecular structure of MK-1064 features a central terpyridine moiety connected to a 5,6-dimethoxypyridin-2-yl methyl amide group through a carboxamide linkage. The 5'' position of the terpyridine ring carries a chlorine substituent [ [, ] ]. Detailed structural information and analyses can be found in the mentioned publications.
MK-1064 exerts its biological effects by selectively binding to and blocking the OX2R, preventing the endogenous ligands, orexin-A and orexin-B, from activating the receptor [ [] ]. This blockade disrupts the orexinergic signaling pathways involved in maintaining wakefulness and other physiological functions [ [] ]. By antagonizing OX2R, MK-1064 promotes sleep and influences other orexin-regulated processes [ [, ] ].
7.1. Sleep Studies:MK-1064 is widely used in preclinical studies to investigate the role of OX2R in sleep regulation and the potential of OX2R antagonists as sleep aids [ [, , , , ] ]. Studies using MK-1064 in rodent models have demonstrated its ability to:
7.2. Alzheimer's Disease Research:Emerging research explores the potential of OX2R antagonists, including MK-1064, in ameliorating cognitive deficits and pathological progression in Alzheimer's disease [ [] ]. Preclinical studies have shown that chronic administration of MK-1064 in a mouse model of Alzheimer's disease can:
7.3. Alcohol Use Disorder Research:Preclinical studies are investigating the potential of MK-1064 in addressing alcohol-related sleep disturbances [ [] ]. Research suggests that:
7.4. Metabolic Disorder Research:Studies have explored the potential link between the orexin system, sleep, and glucose metabolism, suggesting a possible role for OX2R antagonists like MK-1064 in addressing metabolic dysregulation [ [] ]. In mouse models of type 2 diabetes, MK-1064 has been shown to:
CAS No.: 3025-88-5
CAS No.: 101312-07-6
CAS No.: 19519-55-2
CAS No.: 1228259-70-8
CAS No.: 169327-82-6